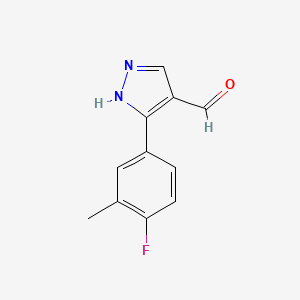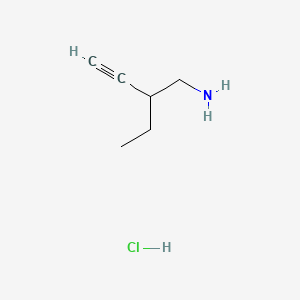
3-(Aminomethyl)pent-1-yne hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)pent-1-yne hydrochloride is an organic compound characterized by the presence of an alkyne group (a carbon-carbon triple bond) and an amino group attached to the same carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pent-1-yne hydrochloride typically involves the alkylation of acetylide anions. The process begins with the deprotonation of a terminal alkyne using a strong base such as sodium amide (NaNH₂) in liquid ammonia. This generates an acetylide anion, which can then undergo nucleophilic substitution with an appropriate alkyl halide to form the desired alkyne .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions
3-(Aminomethyl)pent-1-yne hydrochloride can undergo various types of chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions with halogens (e.g., HCl, HBr) to form haloalkenes and geminal dihalides.
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with electrophiles.
Reduction Reactions: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Hydrogenation: H₂ gas with Pd/C catalyst.
Halogenation: HCl or HBr in the presence of a solvent like dichloromethane.
Nucleophilic Substitution: Alkyl halides in the presence of a strong base like NaNH₂.
Major Products
Haloalkenes: Formed from the addition of halogens.
Alkanes/Alkenes: Formed from the reduction of the alkyne group.
Substituted Amines: Formed from nucleophilic substitution reactions.
科学研究应用
3-(Aminomethyl)pent-1-yne hydrochloride has several applications in scientific research:
作用机制
The mechanism of action of 3-(Aminomethyl)pent-1-yne hydrochloride involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of both the amino and alkyne groups. The alkyne group can act as a nucleophile, attacking electrophilic centers, while the amino group can act as a nucleophile or base, facilitating various chemical transformations .
相似化合物的比较
Similar Compounds
1-Pentyne: A simple alkyne with a similar carbon chain length but lacking the amino group.
3-Penten-1-yne: An alkyne with a similar structure but with a different position of the triple bond.
Propargylamine: Contains both an alkyne and an amino group but with a different carbon chain structure.
Uniqueness
3-(Aminomethyl)pent-1-yne hydrochloride is unique due to the specific positioning of the amino and alkyne groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
属性
分子式 |
C6H12ClN |
|---|---|
分子量 |
133.62 g/mol |
IUPAC 名称 |
2-ethylbut-3-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-3-6(4-2)5-7;/h1,6H,4-5,7H2,2H3;1H |
InChI 键 |
YMEOOADMDFIXAB-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)C#C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,6-Difluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13471820.png)

![2,2,2-Trifluoro-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13471832.png)
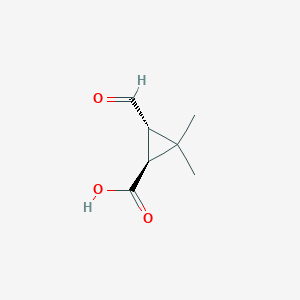
![tert-butyl N-{[(1r,3r)-3-sulfanylcyclobutyl]methyl}carbamate](/img/structure/B13471848.png)


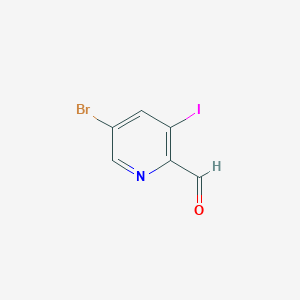
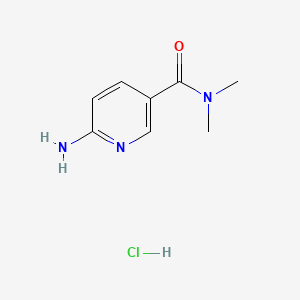
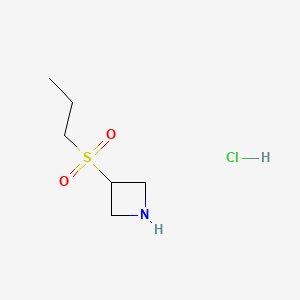
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B13471872.png)
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride](/img/structure/B13471878.png)
